molecular formula C11H14N2O3 B8701995 6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8701995
M. Wt: 222.24 g/mol
InChI Key: RMFTYLIHJUTKCL-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 2-methyl-6-(methyloxy)-7-nitro-3,4-dihydro-1(2H)-isoquinolinone (4.7 g, 20 mmol) in THF (500 mL) was added 2.0 M BH3 in THF (49.8 mL, 100 mmol). The resulting solution was heated at reflux for 20 h. The mixture was quenched via careful addition of MeOH (50 mL), the resulting solution was concentrated under reduced pressure and the residue was heated at 80° C. with 2N HCl for 3 h. The reation was cooled, adjusted to basic pH via cautious addition of aqueous NH4OH, and extracted with dichloromethane. The combined organic layers were dried and concentrated under reduced pressure to give 6-methoxy-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (3 g crude, 67%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
49.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:14]([O-:16])=[O:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[C:3]1=O>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[N+:14]([O-:16])=[O:15])[CH2:3][N:2]([CH3:1])[CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CN1C(C2=CC(=C(C=C2CC1)OC)[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched via careful addition of MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reation was cooled
ADDITION
Type
ADDITION
Details
adjusted to basic pH via cautious addition of aqueous NH4OH
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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